molecular formula C10H16ClF2N B2517353 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride CAS No. 2098069-48-6

2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

Cat. No.: B2517353
CAS No.: 2098069-48-6
M. Wt: 223.69
InChI Key: FXOLULLVCFAXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride (CAS: 2098126-98-6) is a structurally complex molecule featuring a bicyclo[3.2.1]octane core fused with a difluorinated cyclopropane ring. Its molecular formula is C₁₂H₂₀ClF₂N, with a molecular weight of 251.75 g/mol .

Properties

IUPAC Name

1',1'-difluoro-3'-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N.ClH/c1-6-9(10(6,11)12)4-7-2-3-8(5-9)13-7;/h6-8,13H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOLULLVCFAXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(C1(F)F)CC3CCC(C2)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Ring-Closing Metathesis

The spirocyclopropane moiety is constructed using Grubbs catalyst-mediated ring-closing metathesis of diene precursors. For example, norbornene derivatives undergo cyclization in dichloromethane at 40°C to yield the bicyclo[3.2.1]octane framework.

Schmidt Reaction for Nitrogen Insertion

Fluorination Strategies for Introducing 2',2'-Difluoro Groups

Direct Fluorination with F₂ Gas

Electrophilic fluorination using fluorine gas (F₂) in dichloromethane, catalyzed by quinuclidine, enables efficient difluorination. Under optimized conditions (2.3 equiv F₂, 1.1 equiv quinuclidine, 24 h), this method achieves 65% yield of the difluorinated product.

Table 1: Comparative Fluorination Methods

Method Reagents Conditions Yield (%) Reference
F₂/quinuclidine F₂, quinuclidine DCM, 25°C, 24 h 65
Selectfluor® Selectfluor, Na₂CO₃ MeCN, 60°C, 48 h 52
DAST DAST DCM, -78°C, 2 h 41

Electrophilic Fluorinating Agents

Selectfluor® in acetonitrile with sodium carbonate facilitates monofluorination within 6 h, but difluorination requires prolonged reaction times (48 h) due to slower enolization kinetics.

Methylation at the 3'-Position

Nucleophilic Alkylation

Treatment of the fluorinated intermediate with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C introduces the 3'-methyl group. Yields range from 68–72%.

Reductive Amination

Alternative routes employ reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol, achieving 65% yield with minimal byproducts.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrogen chloride (HCl) gas in diethyl ether, yielding the hydrochloride salt with >99% purity. Crystallization from ethanol/water mixtures enhances particle size distribution for pharmaceutical applications.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis adopts continuous flow chemistry to improve safety during fluorination steps. Residence times of 30 minutes in perfluoroalkoxy (PFA) reactors minimize F₂ handling risks.

Purification via Simulated Moving Bed Chromatography

Industrial processes utilize simulated moving bed (SMB) chromatography to separate diastereomers, achieving 98.5% purity with solvent recovery rates exceeding 90%.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms into the molecule.

  • Reduction: : Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: : Replacement of one atom or group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride may be used to study enzyme interactions and metabolic pathways.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Cyclopropane Substituents

Several spirocyclic bicyclo[3.2.1]octane derivatives have been synthesized, differing in cyclopropane substituents and biological activity:

Compound Name Substituents on Cyclopropane Molecular Formula Molecular Weight (g/mol) Key Applications/Activity CAS/Reference
2',2'-Difluoro-3'-methyl-8-azaspiro[...] hydrochloride (Target Compound) 2',2'-difluoro, 3'-methyl C₁₂H₂₀ClF₂N 251.75 Under investigation 2098126-98-6
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride 4'-imidazolidine-2',5'-dione C₉H₁₂ClN₃O₂ 231.68 Cytotoxicity studies 77398-55-1
8-(3-Fluorobenzyl)-8-azaspiro[...] (Compound 7g) 3-fluorobenzyl C₁₉H₂₃FN₂O₃ 404.2 (ESI+ MS) Leukemia cell cytotoxicity
8-(3,4-Difluorobenzyl)-8-azaspiro[...] (Compound 7h) 3,4-difluorobenzyl C₁₉H₂₂F₂N₂O₃ 422.1 (ESI+ MS) Enhanced cytotoxic potency

Key Observations :

  • Fluorine Substitution: Fluorinated derivatives (e.g., 7g, 7h) exhibit improved cytotoxic activity in leukemia cells compared to non-fluorinated analogues, likely due to enhanced metabolic stability and membrane permeability .
  • Cyclopropane vs. Imidazolidine : Replacing the cyclopropane with an imidazolidine-dione moiety (CAS: 77398-55-1) shifts activity toward protease inhibition, as seen in hydantoin-based drug candidates .
Impact of Spirocyclic Core Modifications

Variations in the bicyclo[3.2.1]octane core or adjacent rings significantly alter pharmacological profiles:

Compound Name Core Modification Molecular Weight (g/mol) Activity Notes Reference
9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane] hydrochloride 9-aza, bicyclo[3.3.1]nonane 187.7 Discontinued due to instability
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride Morpholinone ring fusion 232.71 CNS-targeted lead optimization
tert-Butyl (1S,3S)-8-azaspiro[...] carboxylate Boc-protected amine 312.17 (HRMS) Alkaloid-inspired neuroactive candidate

Key Observations :

  • Ring Size: The 8-azaspiro[bicyclo[3.2.1]octane] scaffold (e.g., target compound) demonstrates superior metabolic stability over the 9-aza[bicyclo[3.3.1]nonane] analogue, which was discontinued due to poor shelf-life .
  • Functional Group Additions: Morpholinone or Boc-protected amines (e.g., ) improve solubility and target engagement in CNS disorders.
Spectroscopic Characterization
  • ¹H/¹³C NMR : Fluorine substituents in the target compound and analogues (e.g., 7g, 7h) produce distinct splitting patterns (δ 7.0–7.4 ppm for aromatic protons) .
  • Mass Spectrometry : ESI+ MS confirms molecular ion peaks (e.g., m/z 404.2 for 7g) .

Biological Activity

2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride (CAS No. 2098069-48-6) is a synthetic compound characterized by its unique bicyclic structure, which includes fluorine and nitrogen functionalities. This compound has garnered attention in biological research due to its potential applications in drug development and enzyme interaction studies.

  • Molecular Formula : C₁₀H₁₆ClF₂N
  • Molecular Weight : 223.69 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is believed to involve interactions with specific molecular targets, modulating various biological pathways. The presence of fluorine atoms in its structure can significantly influence its chemical behavior and biological activity, potentially enhancing its efficacy as a pharmaceutical agent.

Enzyme Interaction Studies

Research indicates that this compound may affect enzyme activity, particularly in metabolic pathways. For example, studies have demonstrated that compounds with similar structures can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation can lead to beneficial effects in metabolic diseases such as type 2 diabetes by improving insulin sensitivity and reducing blood glucose levels.

Case Studies

  • AMPK Activation : In vitro studies have shown that compounds similar to this compound can increase the phosphorylation of AMPK in a dose-dependent manner, suggesting potential therapeutic applications in metabolic disorders .
  • Antiviral Properties : While specific antiviral activity for this compound has not been extensively documented, related compounds have exhibited significant antiviral effects against various viruses, indicating a potential pathway for further investigation .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals notable differences in biological activity:

Compound NameStructural FeaturesBiological Activity
2',2'-Difluoro-3'-methylDifluoromethyl and azaspiro structurePotential AMPK activator
3',3'-Difluoro-2',2'-dimethylDimethyl substitutionAntiviral properties observed
2',2'-Difluoro-3'-ethylEthyl substitutionLimited data on biological effects

Future Research Directions

Further research is warranted to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Key areas for exploration include:

  • Detailed structure–activity relationship (SAR) studies to optimize efficacy.
  • In vivo studies to assess pharmacokinetics and therapeutic outcomes.
  • Exploration of its potential as an antiviral agent against emerging viral pathogens.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents enhance fluorination but may reduce cyclopropane stability.
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% optimizes cyclopropanation without overhalogenation .

Basic: How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Answer:

  • ¹H/¹⁹F NMR :
    • Chemical Shifts : The difluorocyclopropane moiety shows distinct ¹⁹F signals at δ −120 to −140 ppm (geminal coupling JFF ≈ 250–300 Hz). ¹H NMR resolves methyl and azaspiro protons via splitting patterns (e.g., bicyclo[3.2.1]octane protons at δ 1.5–3.0 ppm) .
    • NOESY : Correlates spatial proximity of the methyl group and azaspiro nitrogen to confirm stereochemistry.
  • X-ray Crystallography :
    • Single-crystal analysis resolves bond angles (e.g., cyclopropane C-C-C ≈ 60°) and validates spiro-junction geometry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision .

Advanced: What strategies mitigate challenges in introducing the difluorocyclopropane moiety?

Answer:
The difluorocyclopropane group is prone to ring-opening under basic/acidic conditions. Mitigation strategies include:

  • Protecting Groups : Temporary silyl ethers (e.g., TBS) shield reactive sites during fluorination .
  • Low-Temperature Fluorination : Conducting reactions at −40°C minimizes decomposition .
  • Post-Functionalization : Introducing the cyclopropane after constructing the azaspiro core reduces steric strain .

Case Study : Using DAST in CH₂Cl₂ at −78°C achieved 68% yield, versus 32% at 25°C due to side reactions .

Advanced: How does the compound interact with biological targets, and what methods elucidate its mechanism?

Answer:

  • Target Identification :
    • Docking Studies : AutoDock Vina screens against neurotransmitter receptors (e.g., σ-1 receptors) due to structural similarity to tropane alkaloids .
    • SPR (Surface Plasmon Resonance) : Measures binding affinity (KD) to membrane proteins immobilized on sensor chips .
  • Mechanistic Probes :
    • Fluorescent Labeling : Conjugation with BODIPY® tracks cellular uptake via confocal microscopy.
    • Kinetic Assays : HPLC-MS monitors metabolite formation in cytochrome P450 incubations to assess metabolic stability .

Advanced: What in silico models predict its pharmacokinetics, and how reliable are they?

Answer:

  • ADMET Prediction :
    • SwissADME : Estimates logP (2.1–2.5) and BBB permeability (CNS MPO score >4), suggesting CNS activity .
    • MD Simulations (GROMACS) : Assesses membrane penetration (e.g., POPC lipid bilayers) over 100 ns trajectories .
  • Limitations :
    • False positives occur for strained rings (e.g., cyclopropane), requiring experimental validation via Caco-2 permeability assays .

Data Contradiction: How to address discrepancies in reported biological activities?

Answer:
Conflicting data (e.g., IC50 variability in enzyme inhibition) arise from:

  • Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) alter protonation states of the azaspiro nitrogen .
  • Cell Lines : HEK293 vs. CHO cells express varying receptor isoforms.
  • Resolution :
    • Meta-Analysis : Pool data using standardized protocols (e.g., OECD Test Guidelines) .
    • Dose-Response Refinement : EC50 determination via 8-point curves reduces variability .

Advanced: What environmental impact assessment methods are appropriate for this compound?

Answer:

  • Fate Analysis :
    • Hydrolysis Half-Life : Measure at pH 4–9 (25°C) to assess persistence. Cyclopropane rings typically degrade faster under acidic conditions .
    • Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models (EPI Suite™) to estimate BCF (bioaccumulation factor) .
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-h LC50 tests in OECD 202-compliant setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.